molecular formula C10H6ClNO2S B6386261 2-Chloro-5-(thiophen-2-YL)nicotinic acid CAS No. 865169-81-9

2-Chloro-5-(thiophen-2-YL)nicotinic acid

Cat. No.: B6386261
CAS No.: 865169-81-9
M. Wt: 239.68 g/mol
InChI Key: QBUUAZLCRBLZHK-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-2-yl)nicotinic acid is a heterocyclic compound that combines a thiophene ring with a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and thiophene groups in the structure imparts unique chemical properties that can be exploited for various synthetic and functional applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-2-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products

    Substitution: Formation of substituted nicotinic acid derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(thiophen-2-yl)pyridine: Similar structure but lacks the carboxylic acid group.

    5-(Thiophen-2-yl)nicotinic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-3-(thiophen-2-yl)nicotinic acid: Similar structure but with a different substitution pattern on the nicotinic acid ring.

Uniqueness

2-Chloro-5-(thiophen-2-yl)nicotinic acid is unique due to the presence of both chlorine and thiophene groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with enhanced properties.

Properties

IUPAC Name

2-chloro-5-thiophen-2-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUUAZLCRBLZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686903
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865169-81-9
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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